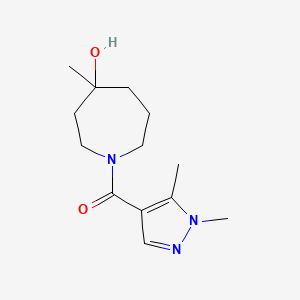![molecular formula C13H19N3O3 B6644963 2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid is a chemical compound that is widely used in scientific research. It is also known as MICA or MICA-1 and belongs to the family of non-protein amino acids. MICA has been shown to have various biochemical and physiological effects, making it an important tool in the field of life sciences.
作用機序
The mechanism of action of MICA involves binding to the NKG2D receptor, which is expressed on various immune cells. This binding leads to the activation of the immune cells, leading to the killing of target cells. MICA has also been shown to induce the production of cytokines, such as interferon-γ, which further enhances the immune response.
Biochemical and Physiological Effects:
MICA has various biochemical and physiological effects. It has been shown to induce the expression of stress proteins, such as heat shock proteins, which are important in the response to cellular stress. MICA has also been shown to induce the production of cytokines, such as interleukin-15, which is important in the proliferation of immune cells. Additionally, MICA has been shown to induce the expression of adhesion molecules, which are important in the migration of immune cells to sites of inflammation.
実験室実験の利点と制限
One of the advantages of using MICA in lab experiments is its specificity for the NKG2D receptor. This allows for the study of the immune response to specific target cells. Additionally, MICA has been shown to be stable in various conditions, making it a reliable tool in lab experiments. However, one limitation of using MICA is its low yield in the synthesis process, which can limit its availability for research.
将来の方向性
There are various future directions for the use of MICA in scientific research. One direction is the study of the role of MICA in the response to viral infections. MICA has been shown to be induced by viral infections, and its role in the immune response to viruses is an area of active research. Another direction is the study of the role of MICA in the response to tumors. MICA has been shown to be expressed on various tumor cells, and its role in immune surveillance and immune evasion by tumors is an area of active research. Finally, the development of MICA-based therapeutics is another future direction. MICA has the potential to be used as an immunotherapeutic agent for the treatment of various diseases, such as cancer and viral infections.
合成法
The synthesis of MICA involves the reaction of 1-methylimidazole-4-carboxylic acid with cyclohexylmethylamine. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The yield of the synthesis process is typically around 50%.
科学的研究の応用
MICA has been extensively used in scientific research as a tool to study the immune system. It is a ligand for the NKG2D receptor, which is expressed on various immune cells. MICA has been shown to activate natural killer cells, CD8+ T cells, and γδ T cells, leading to the killing of target cells. This makes MICA an important tool in the study of immune surveillance and immune evasion by tumors.
特性
IUPAC Name |
2-[1-[(1-methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-16-8-10(14-9-16)12(19)15-13(7-11(17)18)5-3-2-4-6-13/h8-9H,2-7H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYIQHIKFLFVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)NC2(CCCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)


![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)


![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)


![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)